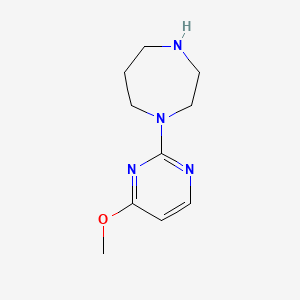![molecular formula C12H13N3O2 B6142643 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926262-55-7](/img/structure/B6142643.png)
1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
説明
“1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a complex organic compound. It has been studied in the context of the dysregulated Hippo pathway and hyperactivity of the transcriptional YAP/TAZ-TEAD complexes, which are associated with diseases such as cancer .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . Another study describes the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Molecular Structure Analysis
The molecular structure of “1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” can be analyzed using X-ray diffraction . The compound has been found in complex with Human TEAD3 .Chemical Reactions Analysis
The chemical reactions involving “1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” can be complex. For instance, the condensation worked with trifluoroacetic acid to provide the regio-isomeric pyrazolo [3,4- b ]pyridines .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, focusing on six unique applications:
Cancer Therapy
1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has shown potential in cancer therapy due to its ability to inhibit the TEAD transcription factors, which are part of the Hippo signaling pathway. This pathway is often dysregulated in various cancers, leading to uncontrolled cell growth. By targeting the TEAD transcription factors, this compound can potentially prevent the transcription of genes that promote tumor growth .
Anti-inflammatory Agents
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, making them promising candidates for the development of new anti-inflammatory drugs . This application is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antiviral Drugs
1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives have been explored for their antiviral properties. These compounds can interfere with viral replication processes, making them potential candidates for treating viral infections. Studies have shown effectiveness against viruses such as influenza and hepatitis .
Neuroprotective Agents
The neuroprotective potential of pyrazolo[3,4-b]pyridine derivatives has been a subject of interest in recent research. These compounds can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes them promising candidates for developing treatments that can slow down or prevent the progression of these diseases.
Cardiovascular Disease Treatment
Derivatives of pyrazolo[3,4-b]pyridine have been investigated for their potential in treating cardiovascular diseases. These compounds can modulate various pathways involved in cardiovascular health, such as reducing blood pressure and preventing the formation of blood clots . This application could lead to the development of new drugs for conditions like hypertension and thrombosis.
Antibacterial Agents
The antibacterial properties of 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been explored in various studies. These compounds can inhibit the growth of a range of bacterial pathogens, making them potential candidates for new antibacterial drugs . This is particularly important in the context of rising antibiotic resistance.
作用機序
Target of Action
The primary target of 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is the Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . Among the synthesized derivatives of this compound, some showed acceptable activity with an IC50 value of 56 nM . This inhibition of TRKs can lead to the prevention of cell proliferation and differentiation, thereby potentially preventing the development of cancer .
Biochemical Pathways
Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound can potentially disrupt these pathways, leading to a decrease in cell proliferation and differentiation .
Pharmacokinetics
The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound may have good bioavailability and a low potential for drug-drug interactions .
Result of Action
The inhibition of TRKs by this compound can lead to a decrease in cell proliferation and differentiation . This can potentially prevent the development of diseases such as cancer that are associated with the overexpression and continuous activation of TRKs .
将来の方向性
The future directions for the study of “1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” could involve further exploration of its potential therapeutic applications, particularly in the context of diseases associated with the dysregulated Hippo pathway . Further studies could also focus on optimizing its synthesis and understanding its physical and chemical properties.
特性
IUPAC Name |
1-cyclopentylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(17)9-5-8-7-14-15(11(8)13-6-9)10-3-1-2-4-10/h5-7,10H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOATUNPRXJFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=NC=C(C=C3C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



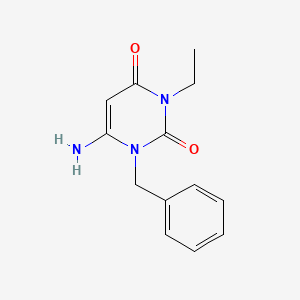
![4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B6142573.png)
![2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B6142578.png)
![{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B6142596.png)
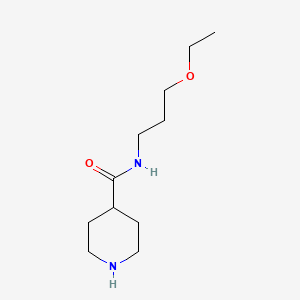

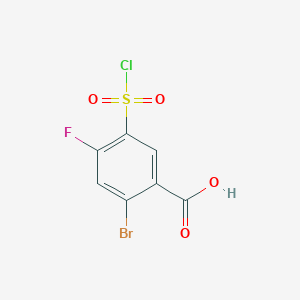
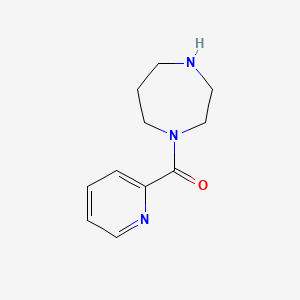
![{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B6142648.png)
![4-[1-(methylamino)ethyl]phenol](/img/structure/B6142655.png)
![7-{bicyclo[2.2.1]heptan-2-ylmethyl}-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6142658.png)

![[3-(morpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142671.png)
